2-Tert-butyl-5-nitrophenol
Overview
Description
2-Tert-butyl-5-nitrophenol, also known as TBNP, is a synthetic chemical compound. It is an organic compound with a molecular formula. It is a colorless oil that dissolves in basic water . It can be prepared by acid-catalyzed alkylation of phenol with isobutene .
Synthesis Analysis
The synthesis of this compound involves the interaction of a tripyridine ligand bearing a 2,6-di-tert-butylphenolic fragment with CoII pivalate or chloride. This leads to the formation of one-dimensional coordination polymers . The compound can also be prepared by acid-catalyzed alkylation of phenol with isobutene .Molecular Structure Analysis
The molecular structure of this compound was characterized as C14H22O through 1H NMR analysis . It is an organic compound with the formula (CH3)3CC6H4OH .Chemical Reactions Analysis
The chemical reactions involving this compound include its interaction with a tripyridine ligand bearing a 2,6-di-tert-butylphenolic fragment with CoII pivalate or chloride. This leads to the formation of one-dimensional coordination polymers . Chemical oxidation of the compound by PbO2 or K3 [Fe(CN)6], as well as exposure to UV irradiation, leads to the formation of free radicals .Physical and Chemical Properties Analysis
This compound is a colorless oil that dissolves in basic water . Its ability to neutralize free radicals and reduce reactive oxygen species production makes it valuable in stabilizing various compounds . Notably, it enhances the durability and endurance of plastics, rubber, and polymers .Scientific Research Applications
Soil Analysis
Research by Vozňáková et al. (1996) developed a method for determining nitrophenols, including 2-tert-butyl-5-nitrophenol, in soils. This method involves extraction with aqueous NaOH, removal of co-extracted humic acids, and determination by gas chromatography, highlighting its application in environmental analysis and soil contamination studies (Vozňáková et al., 1996).
Chemical Synthesis
In the field of chemistry, Zhurko et al. (2020) described the synthesis of highly strained nitroxides, including derivatives of this compound. These nitroxides are used as molecular probes in biophysics, structural biology, and biomedical research, indicating the compound's relevance in advanced chemical synthesis and applications in life sciences (Zhurko et al., 2020).
Nitration Methods
Koley, Colón, and Savinov (2009) identified tert-butyl nitrite as a chemoselective nitrating agent, providing mononitro derivatives of phenolic substrates, including this compound. This discovery is significant in organic synthesis, showcasing the compound's role in developing more efficient and selective nitration methods (Koley et al., 2009).
Pharmaceutical Research
Rivera‐Nevares et al. (1995) synthesized 2,6-di-tert-butyl-4-nitrophenol (a close derivative of this compound) to study its potential as an uncoupler of ATP-generating oxidative phosphorylation. This highlights its application in the study of cellular metabolism and potential therapeutic applications (Rivera‐Nevares et al., 1995).
Catalysis
Porter et al. (2017) described the formation of complexes with 2,6-di-tert-butyl-4-nitrophenolate ligand, which binds via the nitro group in an unusual nitronato-quinone resonance form. This research underscores the compound's role in catalysis and its impact on understanding metal-ligand binding motifs in chemistry (Porter et al., 2017).
Voltammetry in Analytical Chemistry
Chýlková et al. (2016) reported a method for determining nitro derivatives of 2,6-di-tert-butyl-4-methyl-phenol, a related compound, by differential pulse voltammetry. This demonstrates the application of this compound in analytical techniques like voltammetry for the determination of specific chemical compounds (Chýlková et al., 2016).
Oxidation Catalysis
Khenkin, Weiner, and Neumann (2005) used tert-butyl nitrite in the selective oxidation of nitrobenzene to nitrophenol, demonstrating the compound's potential in catalyzing specific oxidation reactions, vital for synthetic chemistry (Khenkin et al., 2005).
Future Directions
Mechanism of Action
Target of Action
Related compounds such as tert-butanol have been shown to interact with proteins like ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, and biphenyl-2,3-diol 1,2-dioxygenase . These proteins play crucial roles in various biological processes, including RNA processing, glycolysis, protein synthesis, and aromatic compound degradation, respectively .
Mode of Action
It’s known that phenols, in general, can participate in hydrogen bonding and can act as weak acids, donating a proton to water and generating a phenoxide ion . This property might influence its interaction with its targets.
Biochemical Pathways
Related compounds have been associated with pathways such as the mapk/erk pathway, which plays a key role in regulating diverse cellular activities such as growth, differentiation, and cell cycle progression.
Pharmacokinetics
A related compound, 2,6-di-tert-butyl-4-nitrophenol (dbnp), has been studied, and it was found that dbnp has a tendency to produce cumulative toxic effects at low doses due to slow excretion and storage in fats . This suggests that 2-Tert-butyl-5-nitrophenol might have similar properties, potentially influencing its bioavailability.
Result of Action
Phenols are known to have diverse effects depending on their structure and the specific cells they interact with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its interactions with targets. Furthermore, factors such as temperature and presence of other chemicals can also affect its stability and activity .
Properties
IUPAC Name |
2-tert-butyl-5-nitrophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)8-5-4-7(11(13)14)6-9(8)12/h4-6,12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPURNYDDXMJCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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